molecular formula C8H5F8N3 B5227311 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinamine

2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinamine

Cat. No.: B5227311
M. Wt: 295.13 g/mol
InChI Key: FKIPCUVKMZMAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)-4-pyrimidinamine is a chemical compound that has been widely researched for its potential applications in scientific research. This compound is commonly referred to as MPTP and has been studied extensively due to its unique properties and potential benefits in various fields of research. In

Mechanism of Action

MPTP acts as a prodrug and is converted to its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B). MPP+ then enters dopaminergic neurons and selectively damages them by inhibiting mitochondrial respiration. This results in the depletion of dopamine levels in the brain, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP has been shown to induce oxidative stress and damage in various brain regions. It has also been shown to cause a decrease in dopamine levels in the brain, leading to Parkinson's disease-like symptoms. MPTP has also been shown to induce apoptosis in dopaminergic neurons, leading to cell death.

Advantages and Limitations for Lab Experiments

MPTP has several advantages as a tool for scientific research. It is a potent and selective neurotoxin that can be used to selectively damage dopaminergic neurons in the brain. MPTP has also been shown to reliably induce Parkinson's disease-like symptoms in animal models, making it a valuable tool for studying the disease. However, MPTP also has several limitations. It is a highly toxic compound that requires careful handling and disposal. MPTP is also not selective for dopaminergic neurons and can damage other cell types in the brain.

Future Directions

There are several future directions for research on MPTP. One area of research is focused on developing new neuroprotective therapies for Parkinson's disease. Another area of research is focused on developing new animal models of Parkinson's disease that better mimic the disease in humans. Additionally, research is being conducted to better understand the mechanisms underlying MPTP-induced neurotoxicity and to develop new compounds that can selectively target dopaminergic neurons in the brain.
Conclusion:
In conclusion, MPTP is a valuable tool for scientific research that has been extensively studied for its potential applications in various fields. While it has several advantages as a tool for research, it also has several limitations that must be considered. Research on MPTP is ongoing, and there are several future directions for research that hold promise for developing new therapies for Parkinson's disease and advancing our understanding of the disease.

Synthesis Methods

The synthesis of MPTP involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents to produce the final product. The most commonly used method for synthesizing MPTP involves the reaction of 2,4,5-trichloropyrimidine with pentafluoroethylamine and trifluoroacetic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MPTP has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of the dopaminergic system in the brain and has been shown to cause Parkinson's disease-like symptoms in animal models. MPTP has also been used to study the effects of oxidative stress on the brain and has been shown to induce oxidative damage in various brain regions.

Properties

IUPAC Name

2-methyl-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F8N3/c1-2-18-4(6(9,10)8(14,15)16)3(5(17)19-2)7(11,12)13/h1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIPCUVKMZMAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)N)C(F)(F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F8N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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